n-(Thiazol-2-yl)pyrrolidin-2-imine
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Overview
Description
n-(Thiazol-2-yl)pyrrolidin-2-imine is a compound that features both a thiazole ring and a pyrrolidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Thiazol-2-yl)pyrrolidin-2-imine typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of thiazole-2-carboxylic acid and pyrrolidine-2-amine as starting materials. The reaction is carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
n-(Thiazol-2-yl)pyrrolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
n-(Thiazol-2-yl)pyrrolidin-2-imine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features .
Mechanism of Action
The mechanism of action of n-(Thiazol-2-yl)pyrrolidin-2-imine involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of its antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic processes within the microorganism .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-2-carboxylic acid and thiazole-4-carboxylic acid.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid.
Uniqueness
n-(Thiazol-2-yl)pyrrolidin-2-imine is unique due to the combination of the thiazole and pyrrolidine rings within a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both rings allows for diverse reactivity and interactions with different molecular targets, enhancing its potential as a versatile scaffold in drug discovery and material science .
Properties
Molecular Formula |
C7H9N3S |
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Molecular Weight |
167.23 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H9N3S/c1-2-6(8-3-1)10-7-9-4-5-11-7/h4-5H,1-3H2,(H,8,9,10) |
InChI Key |
GQDNRIONCIWNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=NC=CS2 |
Origin of Product |
United States |
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